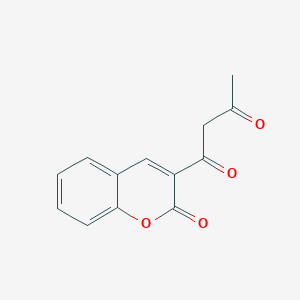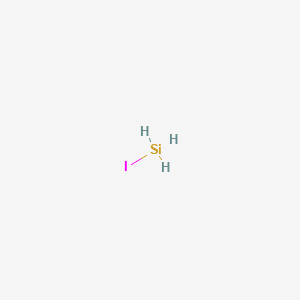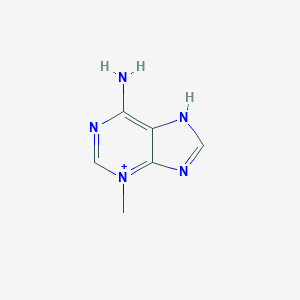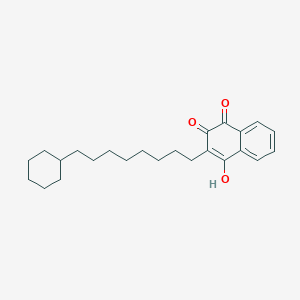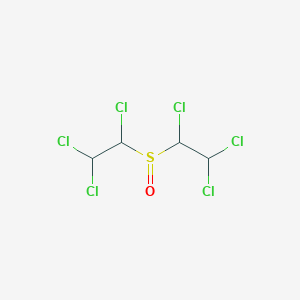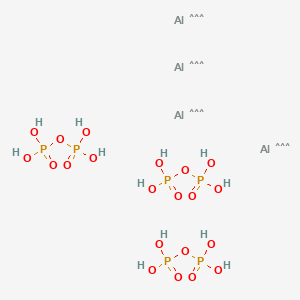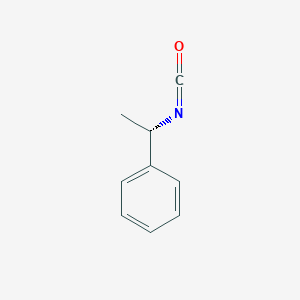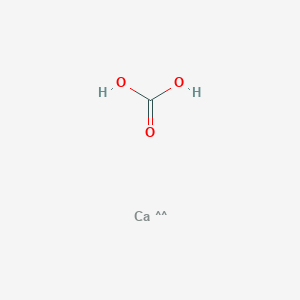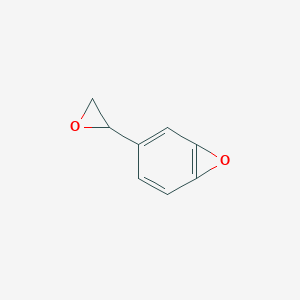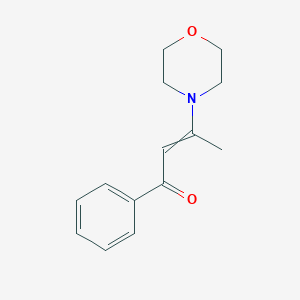
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone, also known as IQ-1, is a synthetic anthraquinone derivative that has been used in scientific research for its potential therapeutic applications. IQ-1 has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone is not fully understood. However, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This suggests that 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has anti-inflammatory effects. In addition, 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been found to induce apoptosis in cancer cells, which suggests that it has anti-tumor effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone. One direction is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor effects and potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with isopropylamine and p-toluidine in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
10572-60-8 |
|---|---|
Product Name |
1-((1-Methylethyl)amino)-4-((4-methylphenyl)amino)anthraquinone |
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-methylanilino)-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-14(2)25-19-12-13-20(26-16-10-8-15(3)9-11-16)22-21(19)23(27)17-6-4-5-7-18(17)24(22)28/h4-14,25-26H,1-3H3 |
InChI Key |
NCZARQFBEZFMSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
10572-60-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
